BMS-986115

Oncology Target validation Notch signaling

BMS-986115 (Varegacestat/AL102) is a best-in-class oral pan-Notch GSI with IC₅₀ 7.8 nM (Notch1) and 8.5 nM (Notch3). Its ~15h half-life enables intermittent dosing to mitigate GI toxicity—a key advantage over earlier GSIs. Validated in the Phase III RINGSIDE trial with 43-78% ORR in desmoid tumors at 1.5 mg QD oral MTD. Shows in vivo efficacy in 5/7 solid tumor xenograft models. Essential benchmark for Notch pathway research & preclinical combination studies.

Molecular Formula C26H23F3N4O5
Molecular Weight
Cat. No. B1191597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-986115
SynonymsBMS-986115;  BMS 986115;  BMS986115.
Molecular FormulaC26H23F3N4O5
Structural Identifiers
SMILESUnknown
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

BMS-986115 (Varegacestat/AL102): Chemical Profile and Pan-Notch Inhibition Potency


BMS-986115 (also known as varegacestat or AL102) is an orally bioavailable, small-molecule gamma-secretase inhibitor (GSI) that functions as a pan-Notch antagonist [1]. It inhibits all four mammalian Notch receptors (Notch1-4), with reported IC₅₀ values of 7.8 nM for Notch1 and 8.5 nM for Notch3, demonstrating low nanomolar potency against this signaling pathway critical in oncology and fibrotic disease . The compound is characterized by its optimized pharmacokinetic profile designed to achieve a therapeutic index suitable for continuous oral dosing, distinguishing it from earlier GSI compounds with less favorable exposure-toxicity relationships [1].

Why Gamma-Secretase Inhibitors (GSIs) Cannot Be Interchanged: The Case for BMS-986115


Gamma-secretase inhibitors as a class exhibit profound differences in biochemical potency across Notch receptors, oral bioavailability, and plasma half-life—three parameters that directly dictate dosing schedule and the critical balance between target engagement and on-target gastrointestinal toxicity [1]. For instance, while several GSIs have entered clinical development, their divergent properties (e.g., MK-0752's ~50 nM IC₅₀ vs. BMS-986115's 7.8-8.5 nM, or PF-03084014's twice-daily dosing vs. BMS-986115's once-daily schedule) preclude generic substitution [2]. BMS-986115 was specifically engineered with a ~15-hour half-life to enable transient, rather than continuous, Notch inhibition, a design feature intended to mitigate the dose-limiting diarrhea seen with longer-acting GSIs [1].

Quantitative Evidence Guide: BMS-986115 vs. Clinical-Stage Gamma-Secretase Inhibitors


Biochemical Potency and Notch Receptor Selectivity

BMS-986115 demonstrates low nanomolar biochemical potency against Notch1 and Notch3, which positions it as one of the more potent pan-Notch GSIs in its class when compared to other clinically evaluated compounds . In head-to-head cross-study comparisons, BMS-986115 exhibits IC₅₀ values of 7.8 nM (Notch1) and 8.5 nM (Notch3), which are numerically lower (more potent) than MK-0752's reported Notch cleavage IC₅₀ of ~50-55 nM, and within a comparable range to PF-03084014's cellular NICD inhibition IC₅₀ of 7.7 nM [1]. This potency difference is critical for achieving sufficient target suppression at clinically achievable exposures .

Oncology Target validation Notch signaling

Human Pharmacokinetic Half-Life and Dosing Schedule Feasibility

BMS-986115 was engineered with a projected human plasma half-life of approximately 15 hours, a value that is shorter than the half-lives reported for several intravenous (IV) gamma-secretase inhibitors and enables a once-daily oral dosing schedule while still allowing transient target engagement to mitigate on-target gastrointestinal toxicity [1]. In contrast, other oral GSIs like MK-0752 also exhibit a ~15-hour half-life, but RO4929097 demonstrates significantly shorter (3.5-4 hour) or variable (20-hour) half-lives depending on species and study, which can necessitate more frequent dosing or lead to suboptimal exposure profiles [2][3]. This optimized half-life directly enables the 1.5 mg once-daily maximum tolerated dose established in Phase I trials [1].

Pharmacokinetics Drug development Oral bioavailability

Phase I Safety and Maximum Tolerated Dose in Advanced Solid Tumors

In a multi-arm Phase I dose-escalation study (NCT01986218) involving 36 patients with advanced solid tumors, BMS-986115 demonstrated a defined maximum tolerated dose (MTD) of 1.5 mg once daily on a continuous schedule [1]. Dose-limiting toxicities (DLTs) included grade 3 nausea, diarrhea, pruritus/urticaria, and ileus, consistent with the on-target Notch inhibition effects in the gastrointestinal tract [1]. Importantly, 5 out of 36 patients (13.9%) achieved stable disease for more than 6 months, with evidence of dose-related increases in exposure and target gene inhibition [1]. In contrast, the intravenous GSI BMS-906024 (AL101) established a projected efficacious IV dose of 4-6 mg weekly, representing a distinct route and schedule of administration . This established oral MTD provides a clear, quantitative starting point for further clinical development and procurement for translational studies [1].

Clinical pharmacology Safety Phase I trial

Phase II Clinical Efficacy in Desmoid Tumors: Subgroup Analysis from RINGSIDE

In the Phase II portion of the RINGSIDE trial (NCT04871282) evaluating varegacestat (BMS-986115) in 42 patients with progressive desmoid tumors, objective response rates (ORR) ranged from 43% to 78% across key clinical and molecular subgroups after a median time on treatment of 23.1 months [1]. For example, patients aged ≤40 years had an ORR of 59% (13/22), those with tumor size <70 mm had an ORR of 72% (13/18), and patients with CTNNB1 mutations had an ORR of 68% (13/19) [1]. In contrast, cross-trial comparison with other GSIs in desmoid tumors shows varying response rates: PF-03084014 (nirogacestat) demonstrated 5 partial responses in 17 patients (29% ORR) in a Phase II study, while AL101 (BMS-906024) showed 2 PRs in 3 patients (67% ORR) in a Phase I study [2][3]. The consistent, durable responses across all BMS-986115 subgroups support its development as an oral therapy for desmoid tumors and differentiate it from agents with more variable or lower response rates [1].

Desmoid tumor Fibromatosis Phase II trial

Preclinical Antitumor Activity in Xenograft Models

In nonclinical xenograft studies, BMS-986115 demonstrated antitumor activity as a single agent in 5 out of 7 solid tumor xenograft models evaluated, including three breast cancer models, one non-small cell lung cancer (NSCLC) model, and one pancreatic carcinoma model [1]. Additionally, it showed efficacy in human T-cell acute lymphoblastic leukemia (T-ALL) xenografts [1]. While similar broad-spectrum preclinical activity has been reported for other pan-Notch GSIs such as BMS-906024 and PF-03084014, the specific efficacy of BMS-986115 in these 5/7 solid tumor models provides a quantitative benchmark of its antitumor potential [2]. This broad preclinical activity supports its investigation across multiple Notch-dependent tumor types and provides a quantitative basis for prioritizing BMS-986115 in exploratory research programs [1].

Preclinical efficacy Xenograft Notch-driven cancers

BMS-986115: Defined Application Scenarios Stemming from Quantitative Evidence


Phase II/III Clinical Trials in Desmoid Tumors and Other Notch-Driven Solid Malignancies

Based on the robust ORR (43-78%) and durable responses observed in the RINGSIDE Phase II trial [1], BMS-986115 is the preferred GSI candidate for registration-enabling studies in desmoid tumors. The established oral MTD of 1.5 mg QD and the ongoing randomized, placebo-controlled Phase III RINGSIDE study (NCT04871282) provide a clear clinical development path and procurement rationale for institutions participating in these trials [2].

Preclinical Translational Studies in Notch-Dependent Breast, Lung, and Pancreatic Cancers

The demonstrated in vivo efficacy of BMS-986115 in 5 out of 7 solid tumor xenograft models, including breast, NSCLC, and pancreatic cancer, supports its use as a tool compound for academic and industry research investigating Notch pathway addiction in these tumor types [1]. Its oral bioavailability and defined MTD in humans make it a practical choice for chronic dosing regimens in preclinical efficacy and combination studies [1].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of GSI Intermittent Dosing Schedules

BMS-986115's projected human half-life of ~15 hours provides a unique opportunity to model and compare continuous versus intermittent (e.g., 2 days on/5 days off) dosing schedules to optimize the therapeutic window [1]. This feature is critical for designing clinical trials that aim to maximize Notch inhibition in tumors while minimizing on-target GI toxicity, and it distinguishes BMS-986115 from GSIs with either much shorter (e.g., RO4929097) or longer (e.g., certain IV GSIs) half-lives that limit dosing flexibility [1].

Comparator Studies for Next-Generation Notch Pathway Inhibitors

As a well-characterized pan-Notch GSI with a defined safety, PK, and efficacy profile in both solid tumors and desmoid fibromatosis, BMS-986115 serves as an essential benchmark for evaluating novel, potentially more selective or tumor-specific Notch inhibitors [1][2]. Its established IC₅₀ values (7.8-8.5 nM), human MTD, and clinical activity data provide a quantitative baseline for head-to-head preclinical and early clinical comparisons [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-986115

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.